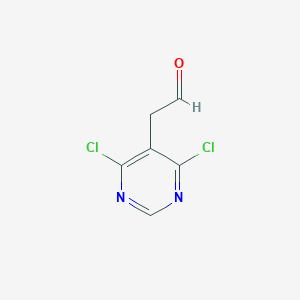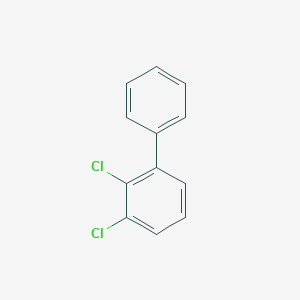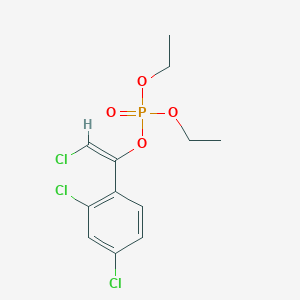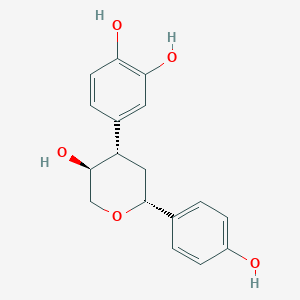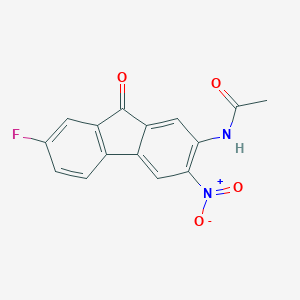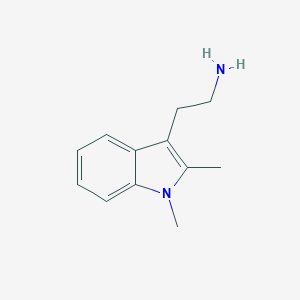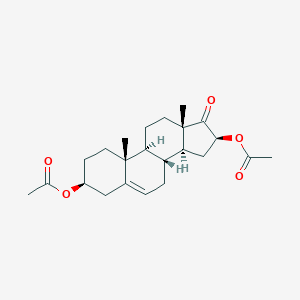
N,N-Didecylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didecylaniline is a chemical compound that belongs to the class of secondary amines. It is widely used in scientific research for its unique properties and applications. This compound is synthesized through a variety of methods and has been the subject of extensive research in various fields. In
Wirkmechanismus
The mechanism of action of N,N-Didecylaniline is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. It has been shown to alter the fluidity of cell membranes, which can affect the activity of membrane-bound enzymes and transport proteins. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
N,N-Didecylaniline has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to induce liver damage and alter lipid metabolism. It has also been shown to have neurotoxic effects, including the inhibition of acetylcholinesterase activity and the induction of oxidative stress in the brain. Additionally, it has been shown to have cytotoxic effects on certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Didecylaniline in lab experiments is its ability to form micelles in aqueous solutions, which can be useful for drug delivery applications. Additionally, its surfactant properties make it useful for emulsifying and dispersing hydrophobic compounds in aqueous solutions. However, its toxicity and potential for environmental harm make it important to handle with care and dispose of properly.
Zukünftige Richtungen
There are numerous future directions for research on N,N-Didecylaniline. One area of interest is its potential as a drug delivery agent, particularly for the delivery of hydrophobic drugs. Additionally, its surfactant properties make it a promising candidate for use in the development of new materials, such as nanocomposites and polymer blends. Further studies are also needed to fully understand its mechanism of action and its potential toxicity in different biological systems.
Conclusion
In conclusion, N,N-Didecylaniline is a chemical compound with a wide range of scientific research applications. Its unique properties make it useful for drug delivery, organic synthesis, and material science. However, its potential toxicity and environmental impact make it important to handle with care and dispose of properly. Further research is needed to fully understand its mechanism of action and its potential for use in various fields.
Synthesemethoden
N,N-Didecylaniline is synthesized through a variety of methods, including the reaction of aniline with decyl bromide, the reaction of aniline with decyl chloride, and the reaction of aniline with decyl alcohol. The most commonly used method is the reaction of aniline with decyl bromide. This method involves the addition of aniline to a solution of decyl bromide in an organic solvent, followed by heating and stirring for several hours. The resulting product is then purified through a series of extraction and filtration steps.
Wissenschaftliche Forschungsanwendungen
N,N-Didecylaniline has numerous scientific research applications, including its use as a surfactant, a corrosion inhibitor, and a stabilizer for polymers. It is also used as a reagent in organic synthesis, particularly in the preparation of amides and esters. Additionally, it has been studied as a potential drug delivery agent due to its ability to form micelles in aqueous solutions.
Eigenschaften
CAS-Nummer |
16088-84-9 |
|---|---|
Produktname |
N,N-Didecylaniline |
Molekularformel |
C26H47N |
Molekulargewicht |
373.7 g/mol |
IUPAC-Name |
N,N-didecylaniline |
InChI |
InChI=1S/C26H47N/c1-3-5-7-9-11-13-15-20-24-27(26-22-18-17-19-23-26)25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |
InChI-Schlüssel |
JJWRKQIITDNSSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=CC=C1 |
Andere CAS-Nummern |
16088-84-9 |
Synonyme |
N-decyl-N-phenyl-decan-1-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
